molecular formula C28H20O2 B8221833 (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde

Cat. No.: B8221833
M. Wt: 388.5 g/mol
InChI Key: MOYDFTLWCJYVRT-BYYHNAKLSA-N
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Description

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde is an organic compound with the molecular formula C28H20O2 It is characterized by the presence of two benzaldehyde groups attached to a central diphenylethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with diphenylethene. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde may involve large-scale Wittig reactions or other coupling reactions that ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups and conjugated system. The compound can form Schiff bases with amines, which may lead to biological activity. Additionally, its conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde is unique due to its aldehyde functional groups, which provide distinct reactivity compared to its alcohol and amide analogs. This makes it particularly useful in reactions requiring aldehyde functionality, such as the formation of Schiff bases and participation in oxidation-reduction processes .

Properties

IUPAC Name

4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H/b28-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDFTLWCJYVRT-BYYHNAKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C=O)/C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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